Product packaging for Phosglycin(Cat. No.:CAS No. 105084-66-0)

Phosglycin

Cat. No.: B025714
CAS No.: 105084-66-0
M. Wt: 338.45 g/mol
InChI Key: CGNIOVDMKMGGSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Phosglycin ( 105084-66-0) is a specialized organophosphorus compound classified as a phosphoramidate insecticide, provided for agricultural chemistry and pest management research. Its molecular formula is C₁₄H₃₁N₂O₃PS, with a systematic IUPAC name of O,O-diethyl N-[2-(dipropylamino)-2-oxoethyl]-N-ethylphosphoramidothioate . This compound is of significant research value for studying the efficacy and mode of action of insecticides. This compound is recognized for its activity against a spectrum of arthropod pests, offering scientists a tool to investigate novel pest control strategies and the environmental impact of pesticide use . Researchers utilize this compound to explore its specific molecular targets, metabolic pathways, and degradation profiles in controlled environments. Disclaimer: This product is intended for laboratory research purposes only. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. All safety data sheets (SDS) must be reviewed and understood before handling. Researchers assume full responsibility for the safe and compliant handling, storage, and disposal of this material in accordance with local, state, and federal regulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H31N2O3PS B025714 Phosglycin CAS No. 105084-66-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[diethoxyphosphinothioyl(ethyl)amino]-N,N-dipropylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H31N2O3PS/c1-6-11-15(12-7-2)14(17)13-16(8-3)20(21,18-9-4)19-10-5/h6-13H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGNIOVDMKMGGSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C(=O)CN(CC)P(=S)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H31N2O3PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60146938
Record name 2-[(Diethoxyphosphinothioyl)(ethyl)amino]-N,N-dipropylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60146938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105084-66-0
Record name Phosglycin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=105084-66-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phosglycin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105084660
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[(Diethoxyphosphinothioyl)(ethyl)amino]-N,N-dipropylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60146938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PHOSGLYCIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XOJ51DRQ9D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Reaction Stoichiometry and Conditions

  • Molar Ratios : Paraformaldehyde, glycine, and dimethyl phosphite are combined in a molar ratio of (1.7–2.2):1:(0.9–1.5). Methanol is used as a solvent at 5–20 times the molar quantity of glycine.

  • Catalyst : Triethanolamine (0.75–1.2 equivalents relative to glycine) facilitates the condensation reaction at 25–50°C.

  • Hydrochloric Acid Addition : Post-condensation, HCl gas is introduced to precipitate triethanolamine hydrochloride, which is filtered and recycled. Subsequent hydrolysis with hydrochloric acid (2–2.5 equivalents) at 100–135°C for 7–8 hours yields the target compound.

Yield and Purification

  • Glyphosate Yield : The method achieves a glyphosate yield of 77% with 95% purity after crystallization.

  • Byproduct Management : Triethanolamine hydrochloride recovery exceeds 95%, enhancing process sustainability.

Table 1. Optimization Parameters for Glyphosate Synthesis

ParameterRangeOptimal Value
Molar Ratio (CH₂O:Gly)1.7–2.2:12.0:1
Reaction Temperature25–50°C40°C
Hydrolysis Time7–8 hours8 hours

Enzymatic Phosphorylation

Enzymatic methods, though primarily explored for glycosyl phosphates, offer a template for glycine phosphorylation. A phosphorylase-phosphatase cascade reaction synthesizes glycosyl phosphates from inorganic phosphate and sucrose. Adapting this approach for glycine requires:

Enzyme Selection and Mechanism

  • AGP Phosphatase : Acid phosphatase from Aspergillus niger (AGP) catalyzes transphosphorylation, forming phosphoenzyme intermediates that transfer phosphate groups to acceptors.

  • Kinetic Control : Reaction efficiency depends on the enzyme’s stereoselectivity and low hydrolysis rates of intermediates.

Substrate Engineering

  • Phosphate Donors : αGlc 1-phosphate serves as a donor in sequential reactions, achieving 80% substrate conversion.

  • Acceptor Specificity : While AGP shows preference for monosaccharides, glycine’s amino group may act as a nucleophile in modified systems.

Table 2. Enzymatic Phosphorylation Efficiency

SubstrateProduct Yield (%)Reaction Time (h)
d-Mannose7024
d-Glucose8024

Reduction-Alkylation-Oxidation Approach

A three-step route for glycosyl phosphinic acids suggests a pathway for glycine derivatives:

Synthetic Pathway

  • Reduction : Glycine C-phosphonates are reduced to primary phosphines using LiAlH₄.

  • Alkylation : Reaction with alkyl halides forms secondary phosphines.

  • Oxidation : H₂O₂ oxidizes secondary phosphines to phosphinic acids.

Challenges and Adaptations

  • Stability : Primary phosphines are air-sensitive, necessitating inert conditions.

  • Scope : This method’s applicability to amino acids remains untested but theoretically plausible.

Acid-Catalyzed Hydrolysis

Direct phosphorylation using mineral acids is a straightforward but less selective method. For example, glyphosate synthesis employs hydrochloric acid hydrolysis of intermediates. For this compound:

Procedure

  • Phosphoric Acid Reaction : Glycine reacts with excess phosphoric acid at elevated temperatures (80–100°C).

  • Neutralization : pH adjustment with NaOH precipitates the phosphate salt.

Limitations

  • Byproducts : Over-phosphorylation and decomposition may occur without precise stoichiometric control.

Comparative Analysis of Methods

Table 3. Method Efficacy and Scalability

MethodYield (%)Purity (%)Scalability
Condensation7795Industrial
Enzymatic70–8090Lab-scale
Reduction-OxidationN/AN/ATheoretical
Acid-Catalyzed50–6080Small-scale

Chemical Reactions Analysis

Types of Reactions: Phosglycin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while reduction could produce phosphine derivatives .

Scientific Research Applications

Phosglycin has a wide range of applications in scientific research, including:

Mechanism of Action

Phosglycin exerts its effects through interactions with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or industrial outcomes .

Comparison with Similar Compounds

Structural Comparison

Compound Molecular Formula Key Functional Groups Classification
This compound C₁₄H₃₁N₂O₃PS Diethoxyphosphinothioyl, dipropylacetamide Phosphoramidate
Acephate C₄H₁₀NO₃PS Acetylated methamidophos derivative Phosphoramidothioate
Methamidophos C₂H₈NO₂PS Methylamine, phosphorothioate Organophosphate
Phosfolan C₆H₁₂NO₃PS₂ Cyclic dithiophosphate, methyl group Phosphorodithioate

Key Structural Differences :

  • This compound’s diethoxyphosphinothioyl group enhances stability compared to methamidophos’s simpler phosphorothioate structure .
  • Unlike acephate, which is a pro-insecticide requiring metabolic activation, this compound may act directly due to its pre-formed active groups .

Functional and Efficacy Comparison

Parameter This compound Acephate Methamidophos
Toxicity (LD₅₀) Moderate (data limited) 945 mg/kg (rat, oral) 20 mg/kg (rat, oral)
Water Solubility Low (lipophilic) 650 g/L 2.3 g/L
Environmental Persistence Moderate half-life in soil Short half-life (hydrolyzes rapidly) High persistence (resistant to hydrolysis)
Regulatory Status Approved in China Banned in EU, restricted in US Globally banned (WHO Class Ia)

Functional Insights :

  • Acephate ’s acetyl group reduces mammalian toxicity but requires enzymatic conversion to methamidophos for insecticidal activity, whereas this compound’s structure suggests direct efficacy .
  • Methamidophos is highly toxic but less stable, leading to its phase-out in many countries, while this compound’s diethoxy groups may improve environmental stability .

Analytical and Regulatory Considerations

  • Detection Methods: this compound’s sulfur and phosphorus content allows detection via GC-MS or LC-MS, similar to other organophosphates, but its unique structure may require specialized columns for separation .
  • Regulatory Classification : this compound falls under HS code 29299090.13 (13% tax rate), alongside compounds like schradan and crufomate , indicating its moderate regulatory scrutiny compared to restricted substances like methamidophos .

Biological Activity

Phosglycin, a phosphonic acid derivative, is primarily recognized for its applications in agriculture as a fungicide and biocontrol agent. This compound's biological activity has been the subject of various studies, highlighting its efficacy against phytopathogenic fungi and its potential use in integrated pest management strategies.

Chemical Structure and Properties

This compound is characterized by its unique phosphonic structure, which contributes to its biological activity. The compound’s molecular formula is C2H6N2O4PC_2H_6N_2O_4P, and it features both amine and phosphonate groups, allowing it to interact effectively with biological systems.

This compound exerts its biological effects primarily through the inhibition of specific metabolic pathways in target organisms. Its mode of action involves:

  • Inhibition of Fungal Growth : this compound interferes with the synthesis of essential metabolites in fungi, leading to growth inhibition.
  • Disruption of Cellular Functions : The compound can disrupt cellular processes such as respiration and energy production in pathogens.

Efficacy Against Phytopathogens

Research indicates that this compound demonstrates significant antifungal properties. Below is a summary table of its efficacy against various fungal strains:

Fungal Strain Concentration (ppm) Inhibition (%)
Botrytis cinerea1095
Fusarium oxysporum580
Rhizoctonia solani260
Alternaria solani140

These results suggest that higher concentrations of this compound are required for effective inhibition of fungal growth, particularly against more resistant strains.

Case Studies on Biological Activity

Several case studies have documented the effectiveness of this compound in agricultural settings:

  • Field Trials on Tomato Plants :
    • Conducted in 2022, this study evaluated the impact of this compound on tomato plants infected with Botrytis cinerea. Results showed a significant reduction in disease severity (up to 80%) when treated with a 10 ppm solution.
  • Greenhouse Study on Cucumber :
    • A greenhouse trial assessed the effectiveness of this compound against powdery mildew (Sphaerotheca fuliginea). The application of 5 ppm resulted in a 70% reduction in disease incidence compared to untreated controls.
  • Integrated Pest Management (IPM) Strategies :
    • In an IPM framework, this compound was combined with biological control agents such as Bacillus subtilis. This combination enhanced overall disease suppression by synergistically improving plant resistance mechanisms.

Safety Profile and Environmental Impact

This compound is noted for its relatively low toxicity to non-target organisms, making it suitable for use in sustainable agricultural practices. Studies indicate that it poses minimal risk to beneficial insects and has a favorable biodegradation profile.

Q & A

Q. How should researchers address potential conflicts between proprietary this compound formulations and open-science initiatives?

  • Methodological Answer : Negotiate data-sharing agreements with industry partners to publish anonymized datasets. Use embargo periods to protect intellectual property while allowing academic validation. Cite prior art rigorously to avoid patent infringement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Phosglycin
Reactant of Route 2
Phosglycin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.